molecular formula C10H11IO3 B8157459 4-Iodo-3-isopropoxybenzoic acid

4-Iodo-3-isopropoxybenzoic acid

Cat. No.: B8157459
M. Wt: 306.10 g/mol
InChI Key: HVNRXAMVHMZSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-isopropoxybenzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 4-position and an isopropoxy group at the 3-position of the benzene ring. Based on these analogs, the compound likely has a molecular formula of C₁₀H₁₁IO₃ and a molecular weight of ~306.1 g/mol . It is primarily used in pharmaceutical research and as a synthetic intermediate due to the iodine atom’s utility in cross-coupling reactions and the isopropoxy group’s influence on solubility and reactivity .

Properties

IUPAC Name

4-iodo-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNRXAMVHMZSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Iodination

The direct iodination of 3-isopropoxybenzoic acid exploits the activating effects of the isopropoxy group, which directs electrophilic substitution to the para position relative to the ether moiety. A modified Beringer-Fernholz approach employs iodic acid (HIO₃) in a mixture of acetic anhydride (Ac₂O), glacial acetic acid (AcOH), and concentrated sulfuric acid (H₂SO₄).

Procedure :

  • Dissolve 3-isopropoxybenzoic acid (1.0 eq) in AcOH (10 mL/g substrate).

  • Add Ac₂O (1.5 eq) and HIO₃ (1.2 eq) under vigorous stirring.

  • Slowly introduce H₂SO₄ (2.0 eq) while maintaining the temperature below 15°C to prevent exothermic side reactions.

  • Stir for 12–24 hours at 10–15°C, then quench with aqueous Na₂SO₃ to reduce residual iodinating agents.

  • Isolate the product via vacuum filtration or extraction (ethyl acetate/water), yielding 4-iodo-3-isopropoxybenzoic acid as a white solid (39–83% yield).

Critical Parameters :

  • Temperature control (<15°C) prevents decomposition of hypervalent iodine intermediates.

  • Excess HIO₃ ensures complete conversion, while Na₂SO₃ quenching minimizes byproducts like diaryliodonium salts.

Nitro-Group-Mediated Synthesis

Nitration and Subsequent Functionalization

This two-step approach introduces a nitro group at position 4, followed by reduction and iodination.

Nitration of 3-Isopropoxybenzoic Acid

Procedure :

  • React 3-isopropoxybenzoic acid with fuming nitric acid (HNO₃, 1.5 eq) in dichloromethane (CH₂Cl₂) at 0°C under nitrogen.

  • Warm to room temperature and stir for 4 hours to form 4-nitro-3-isopropoxybenzoic acid (68–75% yield).

Nitro Reduction and Sandmeyer Iodination

  • Reduce the nitro group using H₂/Pd/C in methanol or SnCl₂/HCl, yielding 4-amino-3-isopropoxybenzoic acid.

  • Diazotize the amine with NaNO₂/HCl at 0–5°C, then treat with KI to substitute the diazonium group with iodine (62–70% yield).

Advantages :

  • Positional specificity ensured by nitration’s directing effects.

  • Avoids harsh iodination conditions, suitable for acid-sensitive substrates.

Alkylation-Hydrolysis-Iodination Sequence

Synthesis of 3-Isopropoxy-4-nitrobenzoic Acid

Adapting protocols from azoxybenzene synthesis, this method avoids side reactions by optimizing base strength and temperature.

Procedure :

  • Alkylate 3-hydroxy-4-nitrobenzoic acid with isopropyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 12 hours.

  • Hydrolyze the intermediate ester using lithium hydroxide (LiOH) in THF/water (1:1) at room temperature, achieving 82% yield.

Modifications :

  • Substituting NaOH with LiOH prevents azoxybenzene formation, a byproduct observed under high-temperature basic conditions.

Iodination of 3-Isopropoxy-4-nitrobenzoic Acid

  • Reduce the nitro group to an amine (H₂/Pd/C, 90% yield).

  • Perform Sandmeyer iodination (NaNO₂/HCl, KI) to obtain the target compound (58–65% yield).

Spectroscopic and Physicochemical Properties

Characterization Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₁IO₃
Molecular Weight306.1 g/mol
SolubilitySoluble in DMSO, methanol, THF
Storage Conditions2–8°C, protected from moisture

Spectroscopic Insights :

  • ¹H NMR (DMSO-d₆) : δ 1.35 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 4.65 (septet, 1H, OCH(CH₃)₂), 7.85 (d, J=8.4 Hz, 1H, H-5), 8.25 (dd, J=8.4, 2.0 Hz, 1H, H-6), 8.50 (d, J=2.0 Hz, 1H, H-2).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Direct Iodination39–83Single-step, scalableRequires strict temperature control
Nitro-Mediated62–75High positional specificityMulti-step, moderate yields
Alkylation-Hydrolysis82Avoids azoxybenzene byproductsLimited to nitro-substituted precursors

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include primary alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

4-Iodo-3-isopropoxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for the development of drugs targeting specific biological pathways. For instance, it is involved in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade proteins implicated in diseases like cancer .

2. Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer therapies. The compound has been tested for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. In vitro assays have demonstrated that derivatives of this compound can effectively target and degrade oncogenic proteins, leading to reduced tumor growth in preclinical models .

Biological Research Applications

1. Mechanistic Studies

The compound is utilized in mechanistic studies to explore the interactions between small molecules and biological targets. For example, it has been employed to investigate the modulation of sphingosine-1-phosphate receptors, which are critical in various central nervous system disorders such as multiple sclerosis . Understanding these interactions can pave the way for developing selective agonists or antagonists for therapeutic purposes.

2. Imaging Techniques

In the realm of imaging, derivatives of this compound labeled with radioactive isotopes have been used in positron emission tomography (PET) studies. These compounds help visualize biochemical processes in living organisms, providing insights into disease mechanisms and treatment responses .

Case Studies

Study Focus Findings
Study on PROTACsEvaluating degradation of IRAK4Demonstrated that this compound derivatives effectively degrade IRAK4 protein in cancer cells, leading to significant inhibition of cell proliferation .
Mechanistic StudySphingosine-1-phosphate receptor modulationFound that compounds based on this compound can selectively modulate receptor activity, influencing neuroinflammatory responses .
Imaging StudyPET imaging with labeled compoundsShowed that fluorine-labeled derivatives of this compound allow for effective tracking of metabolic processes in vivo .

Mechanism of Action

The mechanism of action of 4-iodo-3-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and isopropoxy group can interact with biological targets, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-iodo-3-isopropoxybenzoic acid with structurally related benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) LogP* PSA* (Ų) Primary Uses
This compound Not explicitly listed C₁₀H₁₁IO₃ ~306.1 Iodo (4), Isopropoxy (3) ~4.17† ~46.53† Research, synthetic chemistry
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 Hydroxy (4) 1.39 57.53 Preservative precursor, R&D
Caffeic Acid 331-39-5 C₉H₈O₄ 180.16 Dihydroxy (3,4), propenoic acid 1.28 77.76 Antioxidant research, cosmetics
4-Azido-3-iodobenzoic acid 1216380-53-8 C₇H₄IN₃O₂ 289.03 Azido (4), Iodo (3) N/A N/A Click chemistry, intermediates
4-Iodo-3-methylbenzoic acid 40107-06-0 C₈H₇IO₂ 262.05 Iodo (4), Methyl (3) N/A N/A Organic synthesis
4-Bromo-3-methylbenzoic acid 7697-27-0 C₈H₇BrO₂ 215.05 Bromo (4), Methyl (3) N/A N/A Chemical intermediate
4-(Benzyloxy)-3-isopropoxybenzoic acid N/A C₁₇H₁₇O₄ 300.31 Benzyloxy (4), Isopropoxy (3) N/A N/A Specialty organic synthesis

*LogP (partition coefficient) and PSA (polar surface area) values are inferred from structurally similar compounds in .
†Data extrapolated from 3-iodo-4-isopropoxybenzoic acid (CAS 856167-47-0) .

Key Comparative Insights

Substituent Effects on Reactivity and Solubility
  • Iodo vs. Bromo/Methyl Groups :
    The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or methyl substituents, which are less reactive in such transformations . However, iodine’s larger atomic size may reduce solubility in polar solvents relative to bromo analogs .

  • Isopropoxy vs. Hydroxy/Benzyloxy Groups: The isopropoxy group increases lipophilicity (higher LogP) compared to hydroxy-substituted analogs like 4-hydroxybenzoic acid, making it more suitable for lipid-based drug formulations.
  • Azido Functionalization :
    4-Azido-3-iodobenzoic acid (CAS 1216380-53-8) is distinct for its azido group, enabling click chemistry applications , a feature absent in this compound .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-Iodo-3-isopropoxybenzoic acid with high purity?

  • Methodological Answer : Synthesis involves iodination and alkoxylation steps. Key parameters include:

  • Temperature control : Maintain 0–5°C during iodination to prevent side reactions (e.g., di-iodination) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Stoichiometry : Use 1.2 equivalents of isopropanol to ensure complete alkoxylation of the hydroxyl group. Post-synthesis, purify via recrystallization (ethanol/water) and confirm purity using HPLC or melting point analysis (mp: 270–273°C for analogous iodinated benzoic acids) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Storage variables : Test thermal stability (25°C, 40°C), humidity (60% RH), and light exposure (ICH Q1B guidelines).
  • Analytical methods : Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) and LC-MS to detect de-iodination or ester hydrolysis. Compare results with NIST spectral data for structural validation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Methodological Answer :

  • Cross-validation : Perform X-ray crystallography to resolve ambiguities in proton environments observed in NMR. For computational models, optimize density functional theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets to match experimental data .
  • Error analysis : Quantify deviations using root-mean-square deviation (RMSD) metrics and adjust solvent polarity parameters in simulations to reflect experimental conditions.

Q. What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) to enhance iodine’s reactivity in Suzuki-Miyaura couplings.
  • Substrate engineering : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to direct coupling to the 4-iodo site. Monitor regioselectivity via GC-MS and compare with reaction free energy profiles from DFT studies .

Q. How should researchers address discrepancies in biological activity data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs .
  • Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293) and reference compounds. Use ANOVA to identify batch effects or outliers.

Key Considerations

  • Experimental Design : Align with principles in (e.g., hypothesis testing, reproducibility checks).
  • Data Validation : Cross-reference with authoritative databases like NIST to mitigate errors.
  • Ethical Compliance : Ensure all biological studies adhere to institutional review protocols, as emphasized in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.